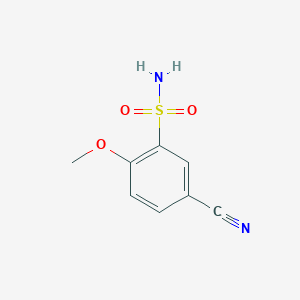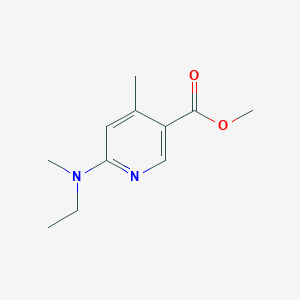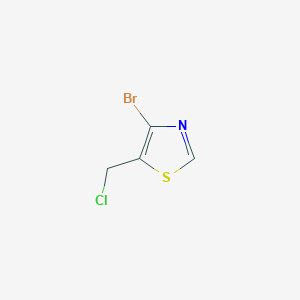
4-Bromo-5-(chloromethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(chloromethyl)thiazole is a heterocyclic organic compound featuring a thiazole ring substituted with bromine and chloromethyl groups. Thiazoles are known for their diverse biological activities and are integral to various natural and synthetic compounds
Preparation Methods
The synthesis of 4-Bromo-5-(chloromethyl)thiazole typically involves the reaction of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method includes the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-5-(chloromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include butyllithium, phosphorus pentasulfide, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-(chloromethyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives.
Industry: It is utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(chloromethyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
4-Bromo-5-(chloromethyl)thiazole can be compared with other thiazole derivatives such as:
5-Bromothiazole: Similar in structure but lacks the chloromethyl group.
2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: These compounds have different substituents on the thiazole ring, leading to varied biological activities.
Properties
CAS No. |
1352041-45-2 |
|---|---|
Molecular Formula |
C4H3BrClNS |
Molecular Weight |
212.50 g/mol |
IUPAC Name |
4-bromo-5-(chloromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H3BrClNS/c5-4-3(1-6)8-2-7-4/h2H,1H2 |
InChI Key |
WIDAIXSCDMIQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


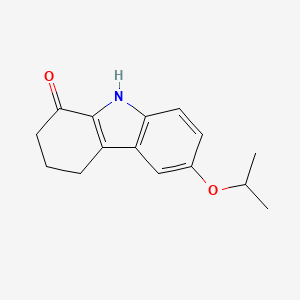
![(R)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12998552.png)
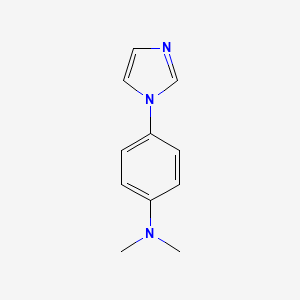
![6-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12998565.png)

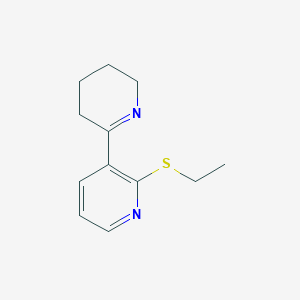
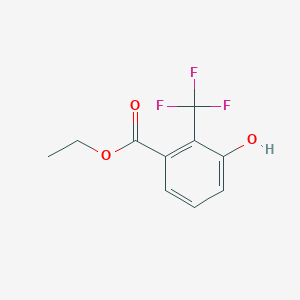
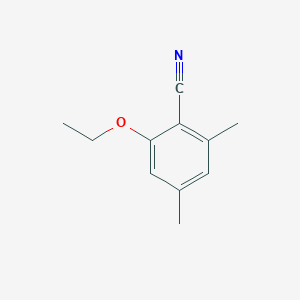


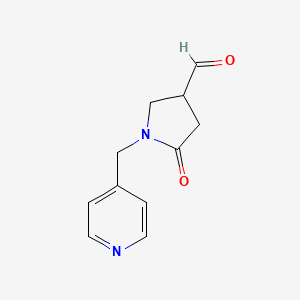
![3-Cyclopropyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B12998613.png)
